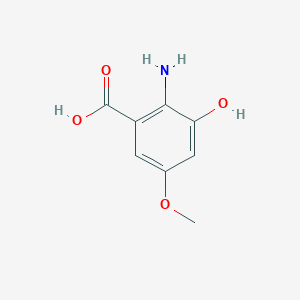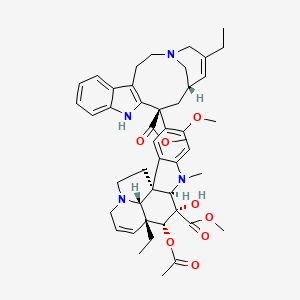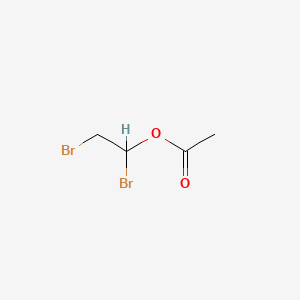
1,2-Dibromoethyl acetate
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dibromoethyl acetate and related compounds involves multiple approaches. One notable method includes the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, followed by acetylation. This process leads to the formation of 2-Bromo-3,3-difluoroallylic acetates, which, upon treatment with butyllithium, undergo selective 1,2-elimination to afford 1,1-difluoroallenes in high yields (Yokota et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,2-Dibromoethyl acetate is critical for understanding its reactivity and properties. While specific studies focusing on the detailed molecular structure analysis of this compound may not be directly available, the general approach involves spectroscopic techniques such as NMR, IR, and mass spectrometry, which are fundamental in determining the structure of organic compounds.
Chemical Reactions and Properties
1,2-Dibromoethyl acetate participates in various chemical reactions, demonstrating its versatility as a chemical reagent. For instance, it is involved in the synthesis of 1,1-difluoroallenes through a reaction with butyllithium, which highlights its reactivity and usefulness in creating compounds with significant synthetic value (Yokota et al., 2009).
Scientific Research Applications
Organic Synthesis
1,2-Dibromoethyl acetate is used in the synthesis of various organic compounds. For instance, it has been involved in the synthesis of 1,1-difluoroallenes by undergoing a selective 1,2-elimination process. This synthesis is significant for creating compounds with potential applications in pharmaceuticals and materials science (Yokota et al., 2009).
Environmental Science
In environmental science, acetate, a related compound, has been used to stimulate the degradation of environmental contaminants. For example, acetate was used as an electron donor to enhance the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions (Yang et al., 2017). Similarly, acetate introduction into groundwater demonstrated its role in biostimulation aimed at immobilizing uranium, albeit with a concomitant increase in soluble arsenic (Stucker et al., 2014).
Biochemistry and Microbiology
In the field of biochemistry, acetate has been studied for its role in the biogeochemistry of lake sediments, serving as an important intermediate in the anaerobic degradation of organic matter (Heuer et al., 2010). Moreover, the microbial degradation of 1,2-dichloroethane, a compound structurally similar to 1,2-dibromoethyl acetate, was explored using anaerobic sequencing batch reactors, highlighting the potential of microorganisms in treating water contaminated with organochlorines (Gupta & Mali, 2008).
Drug Discovery and Delivery
In the realm of drug discovery, the concept of click chemistry, which includes reactions involving acetate, has been increasingly applied. These reactions are vital for creating new drug molecules and bioconjugates due to their reliability and specificity (Kolb & Sharpless, 2003). Also, acetals, closely related to acetates, have been investigated as pH-sensitive linkages for drug delivery, offering a mechanism for controlled release of therapeutics in specific biological environments (Gillies et al., 2004).
Safety And Hazards
1,2-Dibromoethyl acetate is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound . All sources of ignition should be removed, and adequate ventilation should be ensured .
properties
IUPAC Name |
1,2-dibromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c1-3(7)8-4(6)2-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPDRIMBYCEVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066990 | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromoethyl acetate | |
CAS RN |
24442-57-7 | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24442-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromoethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024442577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 1,2-dibromo-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromoethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIBROMOETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPD6FF59X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIBROMOETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



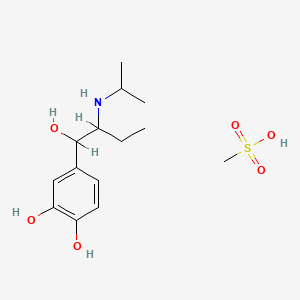
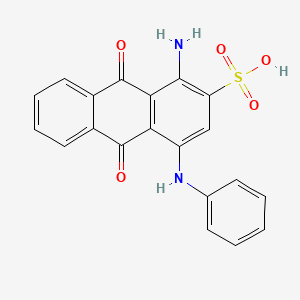
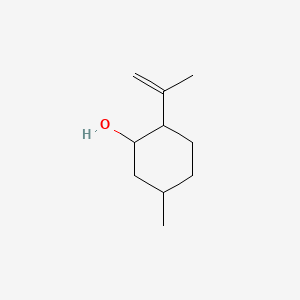
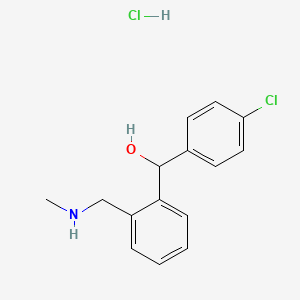
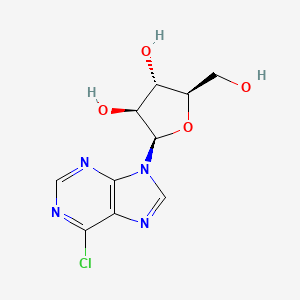
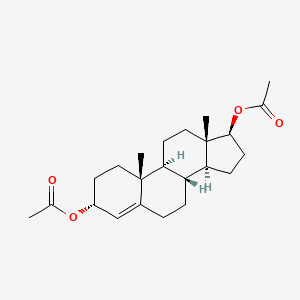
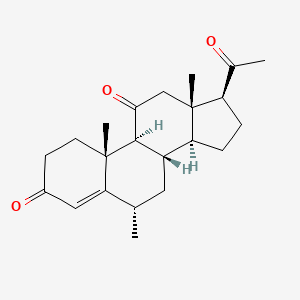
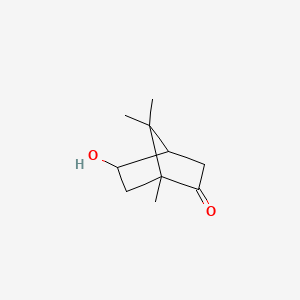
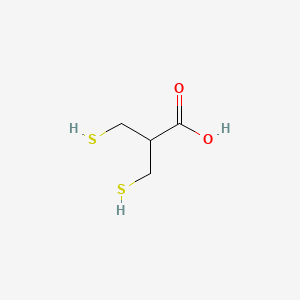
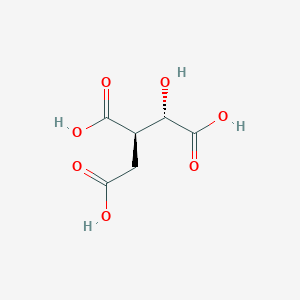
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1217446.png)

